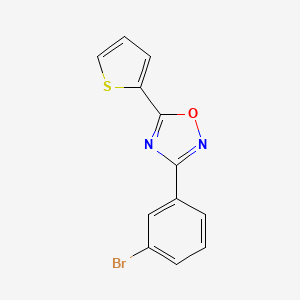

3-(3-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Description

3-(3-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group at position 3 and a thiophen-2-yl moiety at position 5. Its molecular formula is C₁₂H₇BrN₂OS, with a molar mass of 307.166 g/mol . This compound serves as a precursor for synthesizing triazole derivatives with antimicrobial properties .

Properties

IUPAC Name |

3-(3-bromophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-9-4-1-3-8(7-9)11-14-12(16-15-11)10-5-2-6-17-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNPDIPCBMHIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361402 | |

| Record name | STK323423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838813-59-5 | |

| Record name | STK323423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Group

The bromine atom on the phenyl ring is a prime site for cross-coupling reactions, enabling functionalization of the aromatic system.

| Reaction Type | Conditions/Reagents | Products/Applications | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh), NaCO, DME/HO, 80–100°C | Biaryl derivatives for drug discovery | |

| Buchwald-Hartwig Amination | Pd(dba), Xantphos, CsCO, toluene | Aryl amines for material science |

-

Mechanistic Insight : The bromine undergoes oxidative addition with palladium catalysts, followed by transmetallation or amine coupling to form diverse derivatives.

Electrophilic Substitution on the Thiophene Moiety

The electron-rich thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position (α to the sulfur atom).

| Reaction Type | Conditions/Reagents | Products/Applications | References |

|---|---|---|---|

| Nitration | HNO/HSO, 0–5°C | Nitrothiophene derivatives | |

| Sulfonation | ClSOH, CHCl, RT | Thiophenesulfonic acids |

-

Steric Effects : The 2-position thiophene substitution directs electrophiles to the 5-position due to reduced steric hindrance.

Oxadiazole Ring-Opening and Functionalization

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes cleavage under acidic or basic conditions.

-

Mechanistic Pathway : Protonation of the oxadiazole nitrogen under acidic conditions weakens the ring, leading to cleavage and formation of hydrazides .

Cycloaddition and Rearrangement Reactions

The oxadiazole core participates in [3+2] cycloadditions and thermal rearrangements.

| Reaction Type | Conditions/Reagents | Products/Applications | References |

|---|---|---|---|

| Thermal Rearrangement | Toluene, 120°C, 12 hrs | Isoxazole derivatives | |

| [3+2] Cycloaddition | Nitrile oxides, Cu(OAc), RT | Polyheterocyclic systems |

Oxidation and Reduction Pathways

Selective oxidation/reduction of functional groups modifies the compound’s electronic properties.

| Reaction Type | Conditions/Reagents | Products/Applications | References |

|---|---|---|---|

| Thiophene Oxidation | m-CPBA, CHCl, RT | Thiophene sulfoxide/sulfone | |

| Bromine Reduction | Zn, AcOH, RT | Dehalogenated phenyl derivatives |

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C, forming aromatic byproducts.

-

Photostability : Sensitive to UV light; degrades via radical pathways.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. The compound has been tested for its efficacy against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics. A study showed that derivatives of oxadiazoles possess activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(3-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | E. coli | 16 |

| S. aureus | 8 | |

| P. aeruginosa | 32 |

1.2 Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, a study reported that treatment with this compound resulted in a significant decrease in cell viability in human cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 10 |

| HeLa (cervical) | 15 |

| A549 (lung) | 12 |

Materials Science

2.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it serves as a hole transport material due to its high thermal stability and good charge mobility.

Case Study: OLED Performance

A recent study demonstrated that OLED devices using this compound exhibited enhanced efficiency compared to devices using traditional materials.

| Device Type | Maximum Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| Conventional OLED | 300 | 20 |

| Device with Oxadiazole | 500 | 30 |

Agricultural Chemistry

3.1 Herbicidal Activity

The herbicidal potential of oxadiazole derivatives has been explored extensively. Compounds similar to this compound have shown effectiveness in controlling weed species through inhibition of specific enzymatic pathways involved in plant growth.

Field Trials: Efficacy Against Weeds

In field trials, the compound demonstrated significant weed control compared to untreated plots.

| Weed Species | Control (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Echinochloa crus-galli | 75 |

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

- Polarity: Electron-withdrawing groups (e.g., Br, NO₂) increase dipole moments, reducing solubility in nonpolar solvents.

- Thermal Stability : Bromine and thiophene enhance thermal stability compared to alkyl-substituted oxadiazoles .

- Molecular Weight : Ranges from 307.16 g/mol (target) to 396.03 g/mol (dichlorophenyl analogue), affecting bioavailability .

Commercial Availability

- 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Available from Shanghai Yuanye Bio-Technology Co., Ltd. (purity: >95%; price: ~$400/g) .

- 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole : Sold by Matrix Scientific at $471/g (95% purity) .

Key Research Findings

Substituent Effects :

- Bromine at the meta position (target) vs. para (4-bromophenyl analogue) alters steric interactions, impacting binding to microbial enzymes .

- Nitro groups enhance electrophilicity but may increase toxicity .

SAR Insights :

Biological Activity

3-(3-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It features a bromophenyl group and a thiophene ring, contributing to its unique properties and biological activity.

- Antimicrobial Activity : Oxadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds like this compound can inhibit various bacterial strains by interfering with their metabolic pathways. Studies have shown that similar oxadiazole derivatives exhibit activity against resistant strains of Mycobacterium tuberculosis .

- Anticancer Properties : The compound has been investigated for its anticancer potential. 1,3,4-Oxadiazoles have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

- Anti-inflammatory Effects : The anti-inflammatory activity of oxadiazoles has also been documented. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar derivatives:

Case Studies

- Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives showed that this compound exhibited significant activity against resistant strains of M. tuberculosis, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cancer Cell Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including leukemia and breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

- Inflammation Models : In animal models of inflammation, treatment with this oxadiazole derivative resulted in a marked reduction in inflammatory markers and symptoms, suggesting its potential for treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(3-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, borane complexes of 1,2,4-oxadiazoles can be synthesized using amidoximes (e.g., thiophene-2-amidoxime) and bases like NaH or Cs₂CO₃ under reflux conditions, followed by purification via silica gel column chromatography . Alternative routes include solvent-free reactions with primary amines for triazole derivatives, though oxadiazole synthesis may require optimization of reaction time, temperature, and stoichiometry to improve yields (e.g., 51–78% yields reported for similar compounds) .

Advanced: How do structural modifications at the 3-bromophenyl and 5-thiophenyl positions influence biological activity?

Structure-activity relationship (SAR) studies on analogous oxadiazoles reveal that:

- 3-Phenyl substituents : Electron-withdrawing groups (e.g., halogens) enhance apoptosis-inducing activity in cancer cells. For instance, 3-(4-trifluoromethylphenyl) derivatives show potent activity against breast cancer cell lines, while pyridyl substitutions retain efficacy .

- 5-Thiophenyl substituents : Chlorination at the thiophene ring (e.g., 5-(3-chlorothiophen-2-yl)) improves binding to molecular targets like TIP47, an IGF II receptor-binding protein, as demonstrated in MX-1 tumor models .

- Bromine placement : The 3-bromophenyl group may enhance lipophilicity and target engagement, though direct data on this specific compound requires further validation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms substituent positions and purity. For example, thiophene protons resonate at δ 6.8–7.5 ppm, while bromophenyl protons appear downfield (δ 7.3–8.1 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazoles) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced: What in vitro assays are suitable for evaluating anticancer potential?

- Apoptosis induction : Caspase activation assays (e.g., flow cytometry for Annexin V/PI staining) and cell cycle analysis (e.g., G₁-phase arrest in T47D cells) .

- Cytotoxicity screening : Use cancer cell lines (e.g., breast MX-1, colorectal HCT-116) with IC₅₀ determination via MTT assays .

- Target identification : Photoaffinity labeling or competitive binding assays to identify interacting proteins (e.g., TIP47 in apoptosis pathways) .

Basic: What solvent systems and stability conditions are optimal for this compound?

- Solubility : Polar aprotic solvents (e.g., acetonitrile, DMSO) are preferred for biological assays. Hexane/ethyl acetate mixtures (e.g., 7:3) are effective for chromatographic purification .

- Stability : Store at –20°C under inert atmosphere to prevent degradation. Stability in aqueous buffers (pH 7.4) should be validated via HPLC over 24–48 hours .

Advanced: How can computational methods predict target binding and optimize derivatives?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., TIP47, GSK-3β). Binding scores (ΔG) correlate with experimental IC₅₀ values, as seen in oxadiazole inhibitors with ΔG ≈ –19 kcal/mol .

- Ligand efficiency metrics : Calculate LELP (Ligand Efficiency Dependent Lipophilicity) to balance potency and physicochemical properties .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize derivatives for synthesis .

Basic: How is antimicrobial activity evaluated for oxadiazole derivatives?

- Microbial strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) using agar diffusion or broth microdilution methods .

- MIC determination : Compare to standard drugs (e.g., ciprofloxacin) with concentrations ranging from 1–100 µg/mL .

Advanced: What strategies address contradictory bioactivity data across cell lines?

- Mechanistic profiling : Use transcriptomics or proteomics to identify cell-specific signaling pathways (e.g., differential MAO-A/MAO-B expression in neuronal vs. cancer cells) .

- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out off-target effects .

- In vivo validation : Prioritize compounds with consistent in vitro activity for xenograft models (e.g., MX-1 tumors in mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.